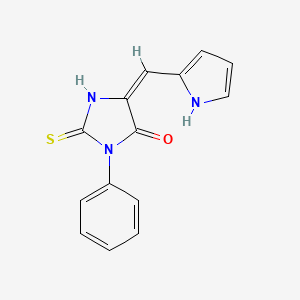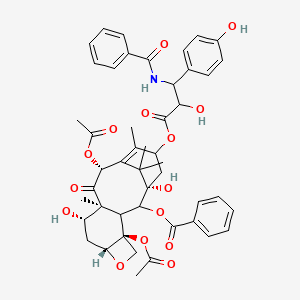![molecular formula C13H18BrN B13719311 [2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine](/img/structure/B13719311.png)
[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine: is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a cyclopropylmethylmethylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine typically involves multiple steps, including the formation of the bromophenyl group and its subsequent attachment to the ethyl chain. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the cyclopropylmethylmethylamine moiety may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and result in specific physiological effects.
相似化合物的比较
Similar Compounds
[3-Bromophenyl]-ethylamine: Similar structure but lacks the cyclopropylmethylmethylamine moiety.
[2-(3-Bromophenyl)-ethyl]-methylamine: Similar structure but lacks the cyclopropyl group.
Uniqueness
The presence of both the bromophenyl group and the cyclopropylmethylmethylamine moiety in [2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
分子式 |
C13H18BrN |
|---|---|
分子量 |
268.19 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-N-(cyclopropylmethyl)-N-methylethanamine |
InChI |
InChI=1S/C13H18BrN/c1-15(10-12-5-6-12)8-7-11-3-2-4-13(14)9-11/h2-4,9,12H,5-8,10H2,1H3 |
InChI 键 |
GLLCXYAVHQUKNX-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC1=CC(=CC=C1)Br)CC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)



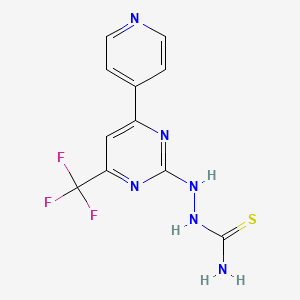

![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
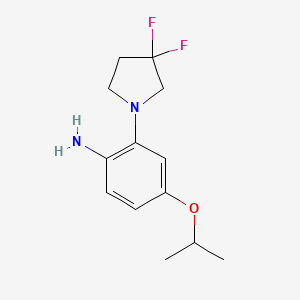

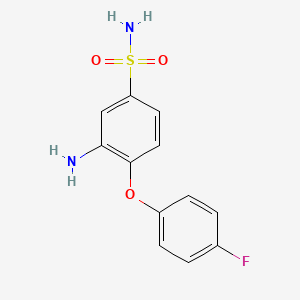
![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)
